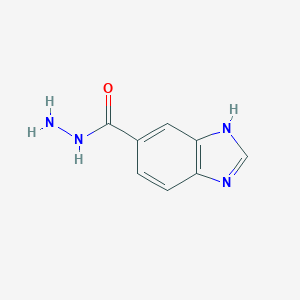

1H-benzimidazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKCHQVJPWPSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-benzimidazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1H-benzimidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to a notable lack of publicly available experimental data for this specific molecule, this document consolidates the available information for the compound and its key precursor, 1H-benzimidazole-5-carboxylic acid. Furthermore, this guide furnishes detailed, standardized experimental protocols for the determination of critical physicochemical parameters including melting point, solubility, pKa, and logP. These methodologies are presented to facilitate further research and characterization of this and other novel benzimidazole derivatives. This document is intended to be a valuable resource for researchers and drug development professionals working with this class of compounds.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest in the field of pharmaceutical sciences due to their diverse biological activities.[1][2] The benzimidazole scaffold is a key structural motif in a number of marketed drugs.[3] this compound, as a derivative, holds potential for further chemical modification and exploration of its biological activity. A thorough understanding of its physicochemical properties is fundamental for any drug discovery and development endeavor, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.

This guide summarizes the currently available data for this compound and provides detailed experimental workflows for the determination of its key physicochemical properties.

Chemical Identity and Properties

A summary of the basic chemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O | ChemBK |

| Molar Mass | 176.18 g/mol | ChemBK |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)NN)NC=N2 | PubChem |

| InChI Key | Not Available | N/A |

Table 1: General Chemical Properties of this compound

Physicochemical Data

| Property | 1H-benzimidazole-5-carboxylic acid | This compound |

| Melting Point (°C) | >300 | Not Available (Expected to be high) |

| Solubility | Not Available | Not Available (Benzimidazoles are generally more soluble in dilute acidic solutions) |

| pKa | Not Available | Not Available |

| logP | Not Available | Not Available |

Table 2: Summary of Physicochemical Data

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not consistently reported, the general synthetic routes for benzimidazole derivatives are well-established.[1][4] The synthesis of this compound typically proceeds from 1H-benzimidazole-5-carboxylic acid.

Synthesis of this compound from 1H-benzimidazole-5-carboxylic acid

A common method for the synthesis of hydrazides from carboxylic acids involves the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.

Spectral Characterization

Although specific spectra for this compound are not widely published, data for the isomeric compound 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide provides an indication of the expected spectral features.

-

¹H NMR (DMSO-d₆): Expected signals would include peaks in the aromatic region (δ 7.0-8.5 ppm) corresponding to the benzimidazole protons, a singlet for the imidazole N-H proton (δ ~12-13 ppm), and signals for the carbohydrazide -NHNH₂ protons.

-

¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the range of δ 110-150 ppm, with the carbonyl carbon of the hydrazide appearing further downfield (δ >160 ppm).

-

IR (KBr): Characteristic peaks would include N-H stretching vibrations for the imidazole and hydrazide groups (around 3100-3400 cm⁻¹), a C=O stretching vibration for the hydrazide (around 1640-1680 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic and imidazole rings.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, organic solvents).

-

The suspension is agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is a common method for pKa determination.

Methodology:

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution properties. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed and shaken vigorously until equilibrium is established.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. However, the broader class of benzimidazole derivatives has been shown to interact with a wide range of biological targets, and derivatives of benzimidazole-5-carbohydrazide have been synthesized and evaluated for activities such as antimalarial, cytotoxic, and antitubercular effects.[4] Further research is required to elucidate the specific biological activities and mechanisms of action of the parent compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This technical guide has summarized the limited available physicochemical data and has provided detailed, standardized experimental protocols for the determination of its key properties. The provided methodologies for synthesis, characterization, and property determination will serve as a valuable resource for researchers aiming to expand the understanding of this and related benzimidazole derivatives. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and unlock its potential therapeutic applications.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1H-benzimidazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1H-benzimidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound. Furthermore, it explores the role of benzimidazole derivatives as modulators of critical signaling pathways implicated in various diseases.

Synthesis of this compound

The synthesis of this compound is achieved through a three-step process commencing with the esterification of 3,4-diaminobenzoic acid, followed by the cyclization to form the benzimidazole core, and culminating in hydrazinolysis to yield the desired carbohydrazide.

Experimental Workflow

Step 1: Synthesis of Methyl 3,4-diaminobenzoate

Protocol:

-

To a solution of 3,4-diaminobenzoic acid (1 equivalent) in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude methyl 3,4-diaminobenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1H-benzimidazole-5-carboxylate

Protocol:

-

Dissolve methyl 3,4-diaminobenzoate (1 equivalent) in formic acid.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the formation of the benzimidazole ring by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to yield methyl 1H-benzimidazole-5-carboxylate.

Step 3: Synthesis of this compound

Protocol:

-

Suspend methyl 1H-benzimidazole-5-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the conversion of the ester to the carbohydrazide by TLC.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound and its Isomer

| Property | This compound (Predicted) | 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide[1] |

| Molecular Formula | C8H8N4O | C14H12N4O |

| Molecular Weight | 176.18 g/mol [2] | 252.27 g/mol |

| Appearance | White to off-white solid | - |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.3 (s, 1H, H-2), ~8.1 (s, 1H, H-4), ~7.7 (d, 1H, H-6), ~7.5 (d, 1H, H-7), ~9.5 (s, 1H, CONH), ~4.5 (s, 2H, NH₂) | 12.52 (s, 1H, benzimidazole-NH), 7.56-7.72 (m, Ar-H), 7.25 (s, 1H, NH), 4.35 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=O), ~145 (C-2), ~142 (C-7a), ~138 (C-3a), ~125 (C-5), ~122 (C-6), ~118 (C-4), ~112 (C-7) | 192.4 (C=O), 140 (C-N), 134.7, 109.5 (aromatic C) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H str.), ~1650 (C=O str.), ~1620 (C=N str.), ~1500-1600 (C=C str.) | 3411, 3303, 3158 (NH₂/NH str.) |

| Mass Spectrum (m/z) | [M+H]⁺: 177.07 | - |

Note: The spectral data for this compound are predicted based on the analysis of its structural isomer and general principles of spectroscopy. Experimental verification is required for confirmation.

Biological Activity and Signaling Pathway Modulation

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. One of the key mechanisms through which these compounds exert their therapeutic effects is by modulating intracellular signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Certain benzimidazole derivatives have been identified as potent inhibitors of this pathway.

In the absence of a Wnt signal, a destruction complex comprising Axin, APC, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptors, Frizzled and LRP5/6, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival. Benzimidazole derivatives can interfere with this pathway, potentially by inhibiting the function of key components like Dishevelled (Dsh), leading to the downregulation of β-catenin levels and suppression of tumor growth.

Conclusion

This technical guide outlines a reliable synthetic route to this compound and provides a framework for its characterization. The exploration of the inhibitory effects of benzimidazole derivatives on the Wnt/β-catenin signaling pathway highlights the therapeutic potential of this class of compounds. Further investigation into the precise molecular targets and mechanisms of action of this compound and its analogs is warranted to facilitate the development of novel therapeutic agents for a range of diseases.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1H-benzimidazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole-5-carbohydrazide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth analysis of the diverse pharmacological effects associated with this versatile core, including its anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Diverse Pharmacological Profile

Derivatives of the this compound nucleus have been extensively investigated, revealing a wide spectrum of biological activities. This is attributed to the structural similarity of the benzimidazole core to purine nucleosides, allowing for favorable interactions with various biological macromolecules.[2] The carbohydrazide moiety at the 5-position provides a key site for chemical modification, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles.

Anticancer Activity

The this compound scaffold is a prominent feature in the design of novel anticancer agents.[3][4] These compounds have been shown to exert their antiproliferative effects through multiple mechanisms of action, including the inhibition of key enzymes and disruption of essential cellular processes.

Mechanisms of Action:

-

Enzyme Inhibition: Derivatives have demonstrated potent inhibitory activity against crucial targets in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II).[5][6]

-

Apoptosis Induction: Certain compounds have been shown to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, thereby preventing tumor growth.[7]

-

Microtubule Disruption: The benzimidazole core is known to interfere with microtubule formation, a critical process for cell division in cancer cells.[3]

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| Benzimidazole-triazole hybrids | HepG-2, HCT-116, MCF-7, HeLa | 3.34 - 10.92 µM | [5] |

| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 µM | [7] |

| Benzimidazole with sulfonamide moiety | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 µM | [7] |

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | PANC-1, A549, MCF-7 | 0.3 - 5.5 µM | [6] |

| Benzimidazole-oxadiazole derivative | SNB-75, COLO 205 | 0.09 - 0.35 µM | [7] |

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, and the this compound scaffold has yielded promising candidates.[2][8] Derivatives have shown potent activity against a range of pathogenic bacteria and fungi.

Mechanisms of Action:

-

Inhibition of Ergosterol Biosynthesis: A key mechanism of antifungal activity is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2]

-

Disruption of Cell Wall Synthesis: The structural integrity of bacteria is compromised by compounds that interfere with cell wall synthesis.[8]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Microorganism(s) | Activity (MIC) | Reference |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | A. niger and other bacterial/fungal strains | 3.12 µg/mL | [1] |

| 2-substituted benzimidazole derivatives | A. niger | 0.018 mM | [1] |

| Benzimidazole Schiff bases (3.c–f) | Klebsiella pneumonia, Escherichia coli | 7.8 µg/mL | [9] |

| Benzimidazole Schiff base (3.c) | Fungal strains | 7.8 - 15.6 µg/mL (MFC) | [9] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and there is a continuous need for safer and more effective anti-inflammatory drugs.[10][11] Benzimidazole-5-carbohydrazide derivatives have demonstrated significant anti-inflammatory potential.

Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, which are central to the inflammatory cascade.[1][11]

-

Modulation of Other Inflammatory Targets: These compounds can also interact with other targets such as transient receptor potential vanilloid-1, cannabinoid receptors, and 5-lipoxygenase activating protein.[1][11]

Antimalarial and Antitubercular Activities

The this compound scaffold has also been explored for its potential in combating infectious diseases like malaria and tuberculosis.

Mechanisms of Action (Antimalarial):

-

Inhibition of β-hematin formation: A crucial detoxification pathway for the malaria parasite is inhibited.

Quantitative Data on Antimalarial and Antitubercular Activity:

| Compound Class | Disease/Strain | Activity | Reference |

| N′-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazides | Multidrug-resistant MDR-MTB | Better than rifampin | [12] |

| Benzimidazole Schiff bases (3.c and 3.d) | Plasmodium falciparum | IC50 26.96 and 28.31 µg/mL | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical experimental protocols for evaluating the key biological activities of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is then calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10]

-

Animal Grouping: Animals (e.g., Wistar rats) are divided into control and experimental groups.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., ibuprofen) are administered to the experimental groups, typically orally.[10]

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Visualizing the Mechanisms

To better understand the complex biological processes influenced by the this compound scaffold, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Anticancer Mechanisms of Benzimidazole-5-carbohydrazide Derivatives.

Caption: Workflow for Antimicrobial Susceptibility Testing (Microdilution).

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The continued exploration of this chemical space, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant potential for addressing unmet medical needs. This guide serves as a foundational resource to aid researchers in their efforts to harness the full therapeutic potential of this remarkable scaffold.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

Mechanism of Action of 1H-benzimidazole-5-carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1H-benzimidazole-5-carbohydrazide derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines their key molecular targets and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Introduction

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, serves as a "privileged scaffold" in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. The incorporation of a carbohydrazide moiety at the 5-position of the benzimidazole ring has given rise to a series of derivatives with potent and diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This guide delves into the intricate mechanisms through which these derivatives exert their therapeutic effects.

Anticancer Activity

This compound derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, and to induce programmed cell death (apoptosis).

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several derivatives have been shown to be potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.

A series of novel N'-(substituted-benzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazides were synthesized and evaluated for their inhibitory activity against EGFR and BRAFV600E, a common mutation in melanoma.[1]

Table 1: Inhibitory Activity (IC50, µM) of this compound Derivatives against EGFR and BRAFV600E [1]

| Compound | EGFR | BRAFV600E |

| 4c | 0.11 ± 0.01 | 0.31 ± 0.07 |

| 4d | 0.68 ± 0.05 | 0.95 ± 0.07 |

| 4e | 0.09 ± 0.01 | 0.28 ± 0.03 |

| 4g | 0.15 ± 0.02 | 0.42 ± 0.05 |

| 4h | 0.21 ± 0.03 | 0.55 ± 0.06 |

| Erlotinib | 0.05 ± 0.01 | 0.04 ± 0.01 |

Data presented as mean ± SEM.

The binding of these derivatives to the ATP-binding site of the EGFR kinase domain inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation and survival.

By targeting VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells. Studies have indicated that these compounds can modulate the expression of key apoptotic proteins. For instance, treatment of cancer cells with these derivatives can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.

Antimicrobial and Antiparasitic Activity

Antimalarial Activity: Inhibition of β-Hematin Formation

Certain N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives have demonstrated potent antimalarial activity.[3] The primary mechanism of action is the inhibition of β-hematin formation. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin, which is structurally identical to β-hematin. By inhibiting this detoxification process, the benzimidazole derivatives cause an accumulation of toxic heme, leading to parasite death.

Antitrypanosomal Activity: Modulation of Redox Homeostasis

Novel 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds appear to exert their trypanocidal effect by altering the parasite's redox homeostasis. Treatment with these derivatives leads to an increase in the levels of cysteine and glutathione in the parasite. This disruption of the delicate redox balance can induce oxidative stress and contribute to parasite death.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3][4][5]

General Procedure:

-

Step 1: Synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acid. A mixture of 3,4-diaminobenzoic acid and a substituted aldehyde is refluxed in the presence of an oxidizing agent like sodium metabisulfite in a suitable solvent such as ethanol.

-

Step 2: Esterification. The resulting carboxylic acid is then esterified, typically by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

-

Step 3: Hydrazinolysis. The methyl ester is converted to the corresponding carbohydrazide by reacting with hydrazine hydrate.

-

Step 4: Synthesis of Schiff bases. The carbohydrazide is then condensed with various substituted aldehydes to yield the final N'-substituted-1H-benzimidazole-5-carbohydrazide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[6][7]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay by Flow Cytometry

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

Protocol:

-

Cell Treatment: Cells are treated with the test compounds for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[2][8]

Protocol:

-

Protein Extraction: Cells are treated with the compounds, and total protein is extracted.

-

Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound derivatives represent a versatile class of compounds with a multitude of biological activities. Their mechanisms of action are diverse and involve the inhibition of key enzymes in cancer and infectious diseases, as well as the induction of apoptosis in malignant cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical scaffold. Future research should focus on elucidating more detailed structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in preclinical and clinical settings.

References

- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. eastjmed.org [eastjmed.org]

- 8. mdpi.com [mdpi.com]

The Versatile Scaffold: 1H-Benzimidazole-5-carbohydrazide as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole nucleus, an isostere of naturally occurring purines, is a "privileged structure" in medicinal chemistry, bestowing upon its derivatives a wide spectrum of pharmacological activities.[1][2] Among the various functionalized benzimidazoles, 1H-benzimidazole-5-carbohydrazide has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with potent antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on this core, offering insights for researchers in the field of drug discovery and development.

Synthesis of the Core Moiety: this compound

The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective method involves a multi-step process starting from commercially available materials.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Step 1: Synthesis of Methyl 3,4-diaminobenzoate A solution of methyl 3-amino-4-nitrobenzoate in ethanol is subjected to catalytic hydrogenation using palladium on carbon (10% w/w) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield methyl 3,4-diaminobenzoate.

Step 2: Synthesis of Methyl 1H-benzimidazole-5-carboxylate The resulting methyl 3,4-diaminobenzoate is dissolved in formic acid and refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford methyl 1H-benzimidazole-5-carboxylate.

Step 3: Synthesis of this compound Methyl 1H-benzimidazole-5-carboxylate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is refluxed for an extended period. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative data for their antimicrobial and anticancer activities.

Antimicrobial Activity

The carbohydrazide moiety serves as a versatile handle for the introduction of various pharmacophores, leading to potent antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | Modification | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 1 | N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl | Aspergillus niger | 3.12 | [1] |

| 2 | N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl | Various bacterial and fungal strains | 3.12 | [1] |

| 3 | Indole-based pyrido[1,2-a]benzimidazole | Salmonella typhi | 12.5 | [3] |

| 4 | Indole-based pyrido[1,2-a]benzimidazole | Candida albicans | 250 | [3] |

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines.

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound Derivatives against Cancer Cell Lines

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | Benzimidazole-triazole hybrid | HepG-2 | 3.87 - 8.34 | [4] |

| 6g | Benzimidazole-triazole hybrid | HCT-116 | 3.34 - 10.92 | [4] |

| 5h | Morpholine-benzimidazole-oxadiazole | HT-29 (VEGFR-2 inhibition) | 0.049 | [5] |

| 7n | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | [6] |

| 7u | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | [6] |

Key Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. Two prominent mechanisms are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of tubulin polymerization.

VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis. Several benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Benzimidazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflows for Drug Screening

The evaluation of novel this compound derivatives involves a systematic screening process to determine their biological activity and potency.

Detailed Methodologies for Key Experiments

Accurate and reproducible experimental data are paramount in drug discovery. The following sections provide detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[5]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

-

Reaction Mixture: A reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu,Tyr peptide), and ATP is prepared in a kinase buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified using a detection reagent. Luminescence-based methods, such as the Kinase-Glo™ assay, which measures the remaining ATP, are commonly used.

-

IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined.[7][8]

Tubulin Polymerization Inhibition Assay

This assay monitors the effect of a compound on the in vitro polymerization of tubulin into microtubules.

-

Tubulin Preparation: Purified tubulin is reconstituted in a general tubulin buffer.

-

Assay Mixture: The assay is performed in a temperature-controlled spectrophotometer. The reaction mixture contains tubulin, GTP (to promote polymerization), and the test compound at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the compound is quantified by its ability to reduce the rate and/or the extent of polymerization, and the IC50 value can be calculated.[9]

Conclusion

This compound stands out as a highly promising and adaptable scaffold in the realm of medicinal chemistry. The ease of its synthesis and the potential for diverse functionalization at the carbohydrazide moiety provide a robust platform for the development of novel therapeutic agents. The derivatives have demonstrated significant efficacy in combating microbial infections and cancer through well-defined mechanisms of action. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon, paving the way for the discovery of next-generation drugs based on this remarkable heterocyclic core.

References

- 1. VEGFR2 inhibition assay [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. ijpsm.com [ijpsm.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Theoretical and Computational Studies of 1H-benzimidazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-5-carbohydrazide is a heterocyclic compound featuring a fused benzene and imidazole ring system, with a carbohydrazide group at the 5-position. This core structure is a key pharmacophore in medicinal chemistry, drawing significant attention due to its presence in a wide array of biologically active molecules, including those with anticancer, antimicrobial, and enzyme-inhibiting properties. The benzimidazole nucleus is notably a component of Vitamin B12, highlighting its biological relevance.[1] Computational and theoretical studies are instrumental in elucidating the structural, electronic, and reactive properties of this compound and its derivatives, thereby guiding the design of novel therapeutic agents. This guide provides a comprehensive overview of the theoretical and computational approaches used to study this important molecule, alongside relevant experimental data and protocols.

Theoretical and Computational Methodologies

The study of this compound and its analogs heavily relies on computational chemistry to predict molecular properties and reaction mechanisms. The primary methods employed are Density Functional Theory (DFT) and molecular docking.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometry, vibrational frequencies, and electronic properties of benzimidazole derivatives. Key parameters derived from DFT calculations include:

-

Optimized Molecular Geometry: Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying nucleophilic and electrophilic sites for potential intermolecular interactions.

-

Vibrational Analysis: Predicts infrared (IR) and Raman spectra, which can be compared with experimental data to confirm molecular structures.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking is used to simulate their interaction with biological targets, such as enzymes or DNA, to elucidate their mechanism of action and guide the design of more potent inhibitors.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound and its derivatives.

Caption: A general workflow for the computational study of this compound.

Quantitative Data Summary

While specific computational data for the parent this compound is not extensively published, data for its derivatives are available and provide valuable insights.

Table 1: Spectroscopic Data for a Representative Derivative

| Compound | Technique | Key Peaks/Shifts (ppm or cm⁻¹) |

| N′-(4-Fluorobenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide | ¹H NMR | 13.41 (s, 1H, benzimidazole NH), 11.97 (s, 1H, hydrazone NH), 8.48 (s, 1H, CH=NH) |

| ¹³C NMR | 164.54 (C=O), 164.18 (C=N), 111.84-162.57 (aromatic carbons) | |

| IR (KBr) | 3423–3228 (NH), 1663 (C=O), 1470 (C=N) |

Data extracted from a study on N'-substituted benzimidazole derivatives.

Table 2: Biological Activity of Benzimidazole Derivatives

| Compound/Derivative | Cell Line | Activity | IC₅₀ (µM) |

| Copper complex of 2-methyl-1H-benzimidazole-5-carbohydrazide | A549 (Lung Cancer) | Cytotoxicity | 20 |

| 4-nitro this compound derivative | Lanosterol 14α-demethylase (CYP51) | Inhibitory | 0.19 µg/mL |

IC₅₀ values indicate the concentration required to inhibit 50% of the biological process.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a multi-step process starting from a substituted benzimidazole-5-carboxylic acid.

-

Esterification: The starting benzimidazole-5-carboxylic acid is dissolved in anhydrous methanol and treated with sulfuric acid. The mixture is heated at 65-70 °C for 72 hours. After cooling, the solvent is removed, and the residue is neutralized with a saturated sodium bicarbonate solution to yield the methyl ester.

-

Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide.

Synthesis of N'-substituted Benzylidene Derivatives

-

Equimolar amounts of this compound and a substituted benzaldehyde are dissolved in absolute ethanol.

-

A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours.

-

The resulting solid precipitate is filtered, washed, and recrystallized from ethanol to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period.

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

The IC₅₀ value is calculated from the dose-response curve.

Potential Signaling Pathway

Based on the reported anticancer activities of benzimidazole derivatives, a hypothetical signaling pathway that could be targeted is the EGFR/BRAF pathway, which is often dysregulated in cancer.

Caption: A hypothetical signaling pathway targeted by anticancer benzimidazole derivatives.

Conclusion

This compound and its derivatives remain a fertile ground for research in medicinal chemistry. Theoretical and computational studies, particularly DFT and molecular docking, are indispensable tools for understanding their structure-activity relationships and for the rational design of new, more effective therapeutic agents. While detailed computational studies on the parent molecule are limited, the wealth of data on its derivatives underscores the potential of this scaffold. Future research should aim to provide a more comprehensive computational characterization of the core this compound to further refine our understanding of its intrinsic properties and to create a more robust foundation for the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide on the Solubility Profile of 1H-benzimidazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1H-benzimidazole-5-carbohydrazide. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide synthesizes information on closely related benzimidazole analogues to project a likely solubility profile. Furthermore, it furnishes detailed experimental protocols for determining both thermodynamic and kinetic solubility, which are broadly applicable for the precise characterization of this and other novel chemical entities. This guide also explores the general biological relevance of the benzimidazole scaffold and depicts a representative signaling pathway to provide context for its potential pharmacological applications.

Physicochemical Properties and Predicted Solubility

This compound is a heterocyclic organic compound featuring a benzimidazole core, which is a prominent scaffold in medicinal chemistry. The presence of the carbohydrazide group is expected to influence its physicochemical properties, including its solubility in various solvents.

General Solubility Predictions:

Based on the general characteristics of benzimidazole and its derivatives, the following solubility profile for this compound can be anticipated:

-

Aqueous Solubility: The benzimidazole core itself has limited water solubility. The addition of the polar carbohydrazide group may slightly increase its solubility in aqueous media, particularly at acidic pH where the basic nitrogen atoms of the benzimidazole ring can be protonated.

-

Organic Solubility: Benzimidazoles are generally soluble in polar organic solvents. It is predicted that this compound will exhibit good solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its solubility in less polar solvents like dichloromethane and toluene is expected to be lower.[1][2][3] Powerful hydrogen bonding solvents are often effective for dissolving benzimidazole derivatives.[4]

Quantitative Solubility Data for Related Benzimidazole Compounds

To provide a quantitative reference, the following table summarizes the experimental solubility data for benzimidazole and 2-methylbenzimidazole in various solvents. This data can serve as a valuable benchmark for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility (mol/L) |

| Benzimidazole | Water | 20 | 0.017 |

| Benzimidazole | Dichloromethane | Not Specified | Low |

| Benzimidazole | Toluene | Not Specified | Low |

| Benzimidazole | Alcohols | Not Specified | Freely soluble |

| Benzimidazole | Ether | Not Specified | Sparingly soluble |

| Benzimidazole | Benzene | Not Specified | Practically insoluble |

| Benzimidazole | Petroleum Ether | Not Specified | Practically insoluble |

| 2-Methylbenzimidazole | Alcohols (C3-C6) | Not Specified | Higher than benzimidazole |

Data compiled from various sources.[1][2][3][5]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for drug development. The following are detailed protocols for measuring the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Reagents:

-

This compound (solid)

-

Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, organic solvents)

-

Shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Place the sealed container in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[9][10][11]

Objective: To determine the concentration at which this compound precipitates from an aqueous solution when introduced from a DMSO stock.

Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microplate reader with turbidity or light scattering detection (nephelometer)

-

96-well microplates

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity or light scattering in each well using a microplate reader. An increase in the signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Caption: Workflow for Kinetic Solubility Determination.

Biological Context: Generalized Signaling Pathway for Benzimidazole Derivatives

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[12][13] Their mechanism of action often involves the inhibition of specific enzymes or the modulation of signaling pathways crucial for cell proliferation and survival. For instance, some benzimidazole compounds act as kinase inhibitors in cancer therapy or as antagonists for specific receptors.[][15]

The following diagram illustrates a generalized signaling pathway that can be targeted by benzimidazole derivatives, leading to the inhibition of cell growth and proliferation.

Caption: Generalized Kinase Inhibition Pathway.

This guide provides a foundational understanding of the solubility profile of this compound for research and development purposes. The provided experimental protocols offer a robust framework for obtaining precise solubility data, which is essential for advancing the preclinical development of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 15. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H1 Receptor Antagonist Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1H-benzimidazole-5-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1H-benzimidazole-5-carbohydrazide, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, consolidated dataset in existing literature, this document collates and extrapolates information from related benzimidazole derivatives to present a predictive spectroscopic profile and a plausible synthetic pathway.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (imidazole) | ~12.5 | Broad Singlet | Highly dependent on solvent and concentration. |

| NH (hydrazide) | ~9.5 | Singlet | Exchangeable with D₂O. |

| NH₂ (hydrazide) | ~4.5 | Broad Singlet | Exchangeable with D₂O. |

| H-2 | ~8.2 | Singlet | |

| H-4 | ~8.1 | Singlet | |

| H-6 | ~7.8 | Doublet | |

| H-7 | ~7.6 | Doublet |

Note: Predicted values are based on data from analogous benzimidazole derivatives and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbohydrazide) | ~165 |

| C-2 | ~142 |

| C-4 | ~120 |

| C-5 | ~125 |

| C-6 | ~123 |

| C-7 | ~115 |

| C-8 (C-3a) | ~140 |

| C-9 (C-7a) | ~135 |

Note: These are estimated chemical shifts. Actual values can be influenced by solvent and other experimental factors.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (imidazole) | 3300-3100 | Broad, Medium |

| N-H (hydrazide) | 3350-3250 | Medium |

| C=O (amide I) | 1680-1650 | Strong |

| N-H bend (amide II) | 1640-1550 | Medium |

| C=N, C=C (aromatic) | 1620-1450 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Predicted [M+H]⁺ | 177.0771 |

Experimental Protocols

The following section outlines a plausible synthetic route for this compound, derived from established methodologies for similar benzimidazole compounds.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from 3,4-diaminobenzoic acid.

Step 1: Synthesis of 1H-benzimidazole-5-carboxylic acid

A common method for the synthesis of the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

-

Reaction: 3,4-diaminobenzoic acid is reacted with formic acid.

-

Procedure: A mixture of 3,4-diaminobenzoic acid and an excess of formic acid is heated under reflux for several hours. The reaction mixture is then cooled, and the precipitated product, 1H-benzimidazole-5-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The carboxylic acid is then converted to the corresponding carbohydrazide.

-

Reaction: 1H-benzimidazole-5-carboxylic acid is first esterified and then reacted with hydrazine hydrate.

-

Procedure:

-

Esterification: 1H-benzimidazole-5-carboxylic acid is dissolved in an excess of methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized to precipitate the methyl ester.

-

Hydrazinolysis: The isolated methyl 1H-benzimidazole-5-carboxylate is then dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the desired product, this compound, crystallizes out and can be collected by filtration.

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the [M+H]⁺ ion.

Visualizations

To further elucidate the synthetic workflow, the following diagram generated using Graphviz (DOT language) illustrates the key transformations.

The Genesis and Evolution of Benzimidazole: A Cornerstone of Medicinal Chemistry

An In-depth Technical Guide

For decades, the benzimidazole scaffold has been a subject of immense interest in the field of medicinal chemistry, serving as a privileged structure in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies of benzimidazole compounds, tailored for researchers, scientists, and drug development professionals.

The Dawn of Benzimidazole: The First Synthesis

The history of benzimidazole begins in 1872 with the German chemist Hobrecker, who is credited with the first synthesis of a benzimidazole derivative.[1][2][3][4] He synthesized 2,5-dimethyl-benzimidazole not by the now-common condensation reactions, but through a multi-step process involving the reduction of 2-nitro-4-methylacetanilide using tin (Sn) and hydrochloric acid (HCl), followed by a dehydration step.[1][2] This pioneering work laid the groundwork for the exploration of this new class of heterocyclic compounds. A few years later, Ladenburg and colleagues reported the synthesis of the same molecule via a reflux reaction of 3,4-diamino toluene with acetic acid, a precursor to the more generalized Phillips-Ladenburg synthesis.[2]

Foundational Synthetic Methodologies

The initial discoveries paved the way for more general and efficient methods for constructing the benzimidazole core. Two classical methods have become fundamental in synthetic organic chemistry.

2.1. The Phillips-Ladenburg Synthesis (1875)

The most common and enduring method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction.[5] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and typically with heating. The use of mineral acids like hydrochloric acid facilitates the cyclization and dehydration steps.

Experimental Protocol: General Phillips-Ladenburg Condensation

-

Reactants: An o-phenylenediamine derivative (1 equivalent) and a carboxylic acid derivative (1.1 equivalents).

-

Catalyst/Solvent: A strong mineral acid, such as 4M hydrochloric acid or polyphosphoric acid (PPA), often serves as both the catalyst and solvent.

-

Procedure:

-

The o-phenylenediamine and carboxylic acid are mixed in the acidic medium.

-

The reaction mixture is heated to reflux (typically between 100-150°C) for a period ranging from 2 to 6 hours.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the benzimidazole product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

-

2.2. The Weidenhagen Reaction

Another classical approach is the Weidenhagen reaction, which utilizes aldehydes as the carbonyl source instead of carboxylic acids.[4][5] This reaction involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation of the resulting dihydrobenzimidazole intermediate to form the aromatic benzimidazole ring.

Experimental Protocol: General Weidenhagen Reaction

-

Reactants: An o-phenylenediamine derivative (1 equivalent) and an aldehyde (1 equivalent).

-

Oxidizing Agent: An oxidizing agent is required for the second step. This can be atmospheric oxygen, or a milder oxidant like copper(II) acetate or nitrobenzene.

-

Solvent: A solvent such as ethanol or acetic acid is commonly used.

-

Procedure:

-

The o-phenylenediamine and aldehyde are dissolved in the chosen solvent.

-

The mixture is stirred at room temperature or heated gently to form the intermediate.

-

The oxidizing agent is introduced, and the reaction is heated to reflux for several hours until the aromatization is complete (monitored by TLC).

-

After cooling, the product is isolated, often by removing the solvent under reduced pressure and then purifying the residue by column chromatography or recrystallization.

-

The following diagram illustrates the general synthetic pathway for benzimidazole synthesis via the Phillips-Ladenburg condensation, the most widely used method.

Caption: Phillips-Ladenburg condensation workflow.

Key Milestones in Benzimidazole History

The true significance of the benzimidazole scaffold emerged with the discovery of its presence in nature and its subsequent application in medicine.

-

1940s: Woolley first hypothesized that the purine-like structure of benzimidazoles could elicit biological responses.[6]

-

1950s: A pivotal discovery was the identification of 5,6-dimethylbenzimidazole as a key structural component of Vitamin B12 (cobalamin), where it acts as an axial ligand to the central cobalt atom.[3] This finding spurred significant interest in the biological roles of benzimidazoles.

-

1961: The introduction of Thiabendazole marked the beginning of the era of benzimidazole anthelmintics.[6] This class of drugs revolutionized the treatment of parasitic worm infections in both veterinary and human medicine.

-

1970s-1980s: This period saw the development of a host of second-generation anthelmintics with broader spectrums and improved efficacy, including mebendazole (1971), albendazole (1975), and fenbendazole.[6] The primary mechanism of action for these drugs was identified as the inhibition of tubulin polymerization in parasites.[7]

-

1980s-1990s: The versatility of the benzimidazole core was further demonstrated with the development of the first proton pump inhibitors (PPIs), Omeprazole and Lansoprazole. These drugs became blockbuster treatments for acid-related gastrointestinal disorders.

-

1990s-Present: Research has continued to expand, with benzimidazole derivatives being developed as antihistamines (e.g., astemizole), antihypertensives (e.g., telmisartan), anticancer agents (e.g., bendamustine), and fungicides.[6][7][8]

The following timeline visualizes these critical developments in the history of benzimidazole compounds.